Butanoate de sodium (R)-3-hydroxy

Vue d'ensemble

Description

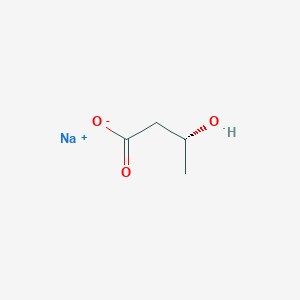

Sodium (R)-3-hydroxybutanoate, also known as Sodium (R)-3-hydroxybutanoate, is a useful research compound. Its molecular formula is C4H7NaO3 and its molecular weight is 126.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sodium (R)-3-hydroxybutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium (R)-3-hydroxybutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Stockage d'énergie : batteries au sodium-ion

Le butanoate de sodium ®-3-hydroxy peut être utilisé dans le développement de batteries au sodium-ion . Ces batteries sont attrayantes pour les dispositifs de stockage d'énergie électrochimique en raison des ressources abondantes en sodium et de leur faible coût . La conception de l'électrolyte ou le développement fonctionnel est très efficace pour améliorer les performances des batteries au sodium-ion . Cela inclut divers systèmes de matériaux ainsi que des applications fonctionnelles .

Conception de l'électrolyte pour les batteries au sodium-ion

Le composé joue un rôle crucial dans les stratégies de conception de l'électrolyte pour les batteries au sodium-ion à température ambiante . La discussion à ce sujet est divisée en trois types d'électrolytes : liquide, solide et gel .

Matériaux avancés pour les batteries au sodium-ion

Le butanoate de sodium ®-3-hydroxy est également impliqué dans le développement de matériaux avancés pour les batteries au sodium-ion . Les stratégies de conception, la synthèse, les sites actifs électrochimiques, les environnements environnants des sites actifs, les mécanismes réactionnels et les méthodes de caractérisation sont tous des domaines d'intérêt .

Mécanismes réactionnels dans les batteries au sodium-ion

Le composé est utilisé pour étudier les mécanismes réactionnels dans les batteries au sodium-ion

Activité Biologique

Sodium (R)-3-hydroxybutanoate, often referred to as sodium R-3-hydroxybutyrate (R-3-HB), is a ketone body that plays a crucial role in various biological processes. It is not only a metabolic intermediate but also serves as a signaling molecule, influencing numerous physiological functions. This article presents an overview of the biological activities associated with sodium R-3-hydroxybutanoate, supported by relevant research findings and case studies.

Overview of Sodium R-3-Hydroxybutanoate

Sodium R-3-hydroxybutanoate is produced primarily during fatty acid oxidation and is a key player in energy metabolism, particularly under conditions where glucose availability is limited, such as fasting or ketogenic diets. It acts as an alternative energy source for various tissues, including the brain and muscles.

- Energy Metabolism : Sodium R-3-hydroxybutanoate serves as an important substrate for energy production. It is converted into acetoacetate and subsequently into ATP through mitochondrial pathways, providing energy during metabolic stress .

- Gene Expression Regulation : R-3-HB influences gene expression by inhibiting histone deacetylases (HDACs), leading to increased histone acetylation and altered transcriptional activity of genes involved in oxidative stress resistance and metabolic regulation .

- Cell Signaling : It acts as a ligand for hydroxycarboxylic acid receptor 2 (HCAR2) and free fatty acid receptor 3 (FFAR3), modulating lipolysis and inflammation in adipocytes and other cell types . The activation of these receptors has implications for glucose homeostasis and metabolic health.

- Antioxidant Properties : Sodium R-3-hydroxybutanoate exhibits antioxidant effects by reducing reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage .

Case Studies

- Neuroregeneration : A study demonstrated that sodium DL-beta-hydroxybutyrate enhanced neuronal migration and processes associated with neural regeneration in primary neuronal cultures. Increased synapsin and tubulin staining indicated improved axonogenesis, suggesting potential therapeutic applications in neurodegenerative diseases .

- Metabolic Disorders : In cases of metabolic decompensation due to inherited metabolic disorders, sodium DL-3-hydroxybutyrate was administered to patients with carnitine-acyl-carnitine translocase deficiency and other related conditions. The treatment led to rapid recovery from acute neurological and cardiac symptoms, highlighting its role in energy replenishment during metabolic crises .

Pharmacokinetics

A clinical study involving healthy adults showed that ingestion of sodium R-3-hydroxybutanoate resulted in significant increases in plasma levels of β-hydroxybutyrate and acetoacetate within 1–2 hours post-administration. The maximum plasma concentration reached 3.30 mM for β-hydroxybutyrate at the highest dose tested (714 mg/kg body weight) . This rapid elevation supports its potential use as a dietary supplement for enhancing ketone levels without strict adherence to ketogenic diets.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Energy Substrate | Serves as an alternative energy source during low glucose availability |

| Gene Regulation | Inhibits HDACs, enhancing gene expression related to metabolism and oxidative stress resistance |

| Cell Signaling | Activates receptors (HCAR2, FFAR3) that regulate lipolysis and inflammation |

| Antioxidant Action | Reduces ROS levels, protecting cells from oxidative damage |

| Neuroprotective Effects | Promotes neuronal migration and axonogenesis; potential therapeutic applications in neurodegeneration |

Propriétés

IUPAC Name |

sodium;(3R)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPUSGBJDWCHKC-AENDTGMFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929269 | |

| Record name | Sodium (R)-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13613-65-5 | |

| Record name | Sodium (R)-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.